molecular formula C10H11Cl2N B3030309 5,7-Dichloro-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride CAS No. 886762-74-9

5,7-Dichloro-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride

Cat. No.: B3030309
CAS No.: 886762-74-9
M. Wt: 216.10 g/mol
InChI Key: ZDKDCHIVZVZNMV-UHFFFAOYSA-N
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Description

5,7-Dichloro-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride is a useful research compound. Its molecular formula is C10H11Cl2N and its molecular weight is 216.10 g/mol. The purity is usually 95%.
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Scientific Research Applications

Large-Scale Stereoselective Synthesis

A multikilogram-scale, stereoselective process for synthesizing 5,7-Dichloro-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride has been developed. This process achieves high chemical and stereochemical purity, indicating its potential for large-scale production in pharmaceutical and chemical industries (Han et al., 2007).

Synthesis of Bioactive Compounds

This compound and its derivatives are important synthetic intermediates for bioactive compounds. Techniques such as acylation and stereoselective reduction play a crucial role in producing these intermediates, which have applications in developing new therapeutic agents (Men Wei-dong, 2013).

Synthesis of Dopaminergic Compounds

The compound has been used in the synthesis of dopaminergic compounds, which are significant in studying and treating neurological disorders. These synthesis processes involve multiple steps and yield biologically active compounds (Öztaşkın et al., 2011).

Crystal Structure and Bond Formation

Studies have been conducted on the crystal structure of compounds derived from 5,7-Dichloro-1,2,3,4-tetrahydronaphthalen-1-amine, providing insights into bond formations and molecular interactions. This is crucial for understanding the chemical properties and potential applications of these compounds (Zhang et al., 2006).

Molecular Structure and Oxidation Reactions

Research into the molecular structure and oxidation reactions of derivatives of 5,7-Dichloro-1,2,3,4-tetrahydronaphthalen-1-amine helps in understanding the reactivity and potential applications of these compounds in various chemical syntheses (Malkova et al., 2014).

Synthesis of Enamides from Ketones

The compound plays a role in the synthesis of enamides from ketones, a process significant in organic chemistry and pharmaceutical research. This involves the use of various reagents and catalysts, highlighting the compound's versatility in chemical syntheses (Zhao et al., 2011).

Safety and Hazards

While specific safety and hazard information for this compound is not available, it’s important to note that related compounds can pose risks. For instance, 1,2,3,4-Tetrahydro-1-naphthylamine is harmful if swallowed, causes severe skin burns and eye damage, and is harmful to aquatic life with long-lasting effects .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 5,7-Dichloro-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride involves the reaction of 1,2,3,4-tetrahydronaphthalene with chlorinating agents to form 5,7-dichloro-1,2,3,4-tetrahydronaphthalene, which is then reacted with ammonia to form the desired product.", "Starting Materials": [ "1,2,3,4-tetrahydronaphthalene", "Chlorine gas", "Ammonia gas", "Hydrochloric acid", "Sodium hydroxide" ], "Reaction": [ "1. 1,2,3,4-tetrahydronaphthalene is reacted with chlorine gas in the presence of a catalyst such as iron(III) chloride to form 5,7-dichloro-1,2,3,4-tetrahydronaphthalene.", "2. The resulting product is then dissolved in a solvent such as ethanol and reacted with gaseous ammonia in the presence of a catalyst such as Raney nickel to form 5,7-Dichloro-1,2,3,4-tetrahydronaphthalen-1-amine.", "3. The amine product is then treated with hydrochloric acid to form 5,7-Dichloro-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride.", "4. The hydrochloride salt is isolated by filtration and washed with a base such as sodium hydroxide to remove any impurities." ] }

CAS No.

886762-74-9

Molecular Formula

C10H11Cl2N

Molecular Weight

216.10 g/mol

IUPAC Name

5,7-dichloro-1,2,3,4-tetrahydronaphthalen-1-amine

InChI

InChI=1S/C10H11Cl2N/c11-6-4-8-7(9(12)5-6)2-1-3-10(8)13/h4-5,10H,1-3,13H2

InChI Key

ZDKDCHIVZVZNMV-UHFFFAOYSA-N

SMILES

C1CC(C2=C(C1)C(=CC(=C2)Cl)Cl)N.Cl

Canonical SMILES

C1CC(C2=C(C1)C(=CC(=C2)Cl)Cl)N

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5,7-Dichloro-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride
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5,7-Dichloro-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride
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5,7-Dichloro-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride
Reactant of Route 4
5,7-Dichloro-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride
Reactant of Route 5
5,7-Dichloro-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride
Reactant of Route 6
5,7-Dichloro-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride

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